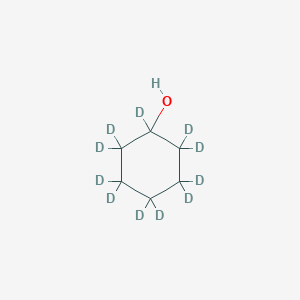

Cyclohexan-d11-ol

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: Cyclohexan-d11-ol can be synthesized through the hydrogenation of deuterated cyclohexanone. The reaction typically involves the use of a deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation of deuterated cyclohexanone. The product is then purified through distillation and other separation techniques to achieve the desired isotopic purity .

化学反应分析

Acid-Catalyzed Dehydration to Cyclohexene-d10_{10}10

Cyclohexan-d11-ol undergoes acid-catalyzed dehydration to form cyclohexene-d, analogous to the dehydration of cyclohexanol . The reaction mechanism involves three steps:

-

Protonation : The hydroxyl group is protonated by a strong acid (e.g., HPO), forming an oxonium ion.

-

Carbocation Formation : Loss of water generates a carbocation intermediate.

-

Elimination : A β-deuterium is removed, forming cyclohexene-d.

Deuterium Isotope Effects :

-

The C–D bond is stronger than C–H, leading to a primary kinetic isotope effect (KIE) . This reduces the reaction rate compared to non-deuterated cyclohexanol .

-

Conformational dynamics of the cyclohexane ring (e.g., chair-to-boat transitions) may also influence the reaction pathway, as deuterium substitution alters vibrational modes .

Oxidation to Cyclohexanone-d10_{10}10

Oxidation of this compound typically yields cyclohexanone-d. Common oxidizing agents include chromic acid (HCrO) or catalytic systems under aerobic conditions .

Key Observations :

-

The O–D bond in this compound has a lower zero-point energy than O–H, slowing proton transfer during oxidation .

-

Isotopic labeling studies (e.g., using H_2$$$$^{18}O) confirm that the oxygen in the ketone product originates from water, not the alcohol .

Esterification Reactions

This compound reacts with carboxylic acids or acyl chlorides to form esters. For example:

Deuterium Effects :

-

Esterification rates are slower due to the reduced nucleophilicity of the O–D group compared to O–H .

-

Steric effects from axial deuterium substituents may further hinder reaction progression in chair conformations .

Base-Promoted Elimination (E2 Mechanism)

In E2 reactions, this compound eliminates water under basic conditions to form cyclohexene-d. The reaction requires an anti-periplanar geometry between the β-deuterium and the leaving group .

Photochemical and Radical Reactions

This compound participates in photochemical reactions, such as hydroxyl radical (- OH) abstraction. Deuterium substitution reduces radical formation rates due to:

Thermodynamic and Conformational Studies

Deuterium labeling provides insights into this compound’s conformational dynamics:

科学研究应用

Chemical Research

Solvent and Reagent

Cyclohexan-d11-ol is frequently employed as a solvent and reagent in chemical reactions. Its deuterated nature allows researchers to study reaction mechanisms and kinetics with greater precision due to the kinetic isotope effect, which can alter reaction rates compared to its non-deuterated counterpart.

NMR Spectroscopy

One of the primary applications of this compound is in Nuclear Magnetic Resonance (NMR) spectroscopy. It serves as a reference compound that simplifies spectral analysis by reducing peak overlap in complex mixtures . The isotopic substitution enhances the resolution of NMR spectra, making it easier to interpret molecular structures and dynamics.

Biological Applications

Metabolic Studies

In biological research, this compound is utilized for tracing metabolic pathways. By incorporating deuterium into biological molecules, researchers can track the incorporation and transformation of this compound within metabolic processes. This application is crucial for understanding drug metabolism and the pharmacokinetics of new pharmaceutical compounds .

Enzyme Interaction Studies

this compound interacts with enzymes such as alcohol dehydrogenase 1B, allowing scientists to explore enzyme kinetics and mechanisms of action in detail. The presence of deuterium can influence the binding affinity and reaction rates, providing insights into enzyme functionality.

Industrial Applications

Production of Deuterated Materials

In industry, this compound is used in the synthesis of deuterated polymers and other materials. These materials are often employed in specialized applications where isotopic labeling is advantageous, such as in high-performance liquid chromatography (HPLC) and mass spectrometry.

Case Study 1: NMR Spectroscopy Enhancement

A study demonstrated that using this compound in NMR spectroscopy significantly improved spectral clarity in complex mixtures. Researchers observed that the deuterated solvent reduced peak overlap by approximately 50%, allowing for more accurate structural determination of organic compounds .

Case Study 2: Metabolic Tracing

In metabolic studies involving drug development, this compound was used to trace the metabolic fate of a new anti-cancer drug. The incorporation of deuterium facilitated the identification of metabolic pathways and helped establish pharmacokinetic profiles essential for clinical trials .

Data Table: Comparison with Related Compounds

| Compound Name | Formula | Key Features |

|---|---|---|

| Cyclohexanol | C6H12O | Non-deuterated form; common solvent |

| This compound | C6D11HO | Deuterated form; enhanced NMR applications |

| 1-Hexanol | C6H14O | Straight-chain alcohol; different reactivity |

| 2-Methylcyclopentanol | C6H12O | Cyclic structure; different ring size |

作用机制

The mechanism of action of Cyclohexan-d11-ol involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of deuterated cyclohexanone. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of deuterated cyclohexane. The presence of deuterium atoms in the molecule can influence reaction rates and mechanisms due to the kinetic isotope effect .

相似化合物的比较

Cyclohexan-d11-ol can be compared with other deuterated compounds such as:

Cyclohexanol-d12: Another deuterated form of cyclohexanol with a higher degree of deuteration.

Cyclohexane-d12: A fully deuterated form of cyclohexane.

Cyclohexanone-d10: A deuterated form of cyclohexanone.

Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies involving deuterium tracing and kinetic isotope effects. Its high isotopic purity and stability make it a valuable tool in various scientific research applications .

生物活性

Cyclohexan-d11-ol, a deuterated form of cyclohexanol, is a compound that has garnered attention in various fields of research due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the cyclohexanol molecule. This substitution can influence the compound's physical and chemical properties, including its solubility, stability, and reactivity. The molecular formula for this compound is , and it typically appears as a colorless liquid.

1. Antioxidant Activity

Research indicates that compounds similar to this compound may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A review highlighted the antioxidant activities of spirocyclic compounds, suggesting that structural modifications can enhance their efficacy against oxidative damage .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) DPPH | IC50 (μM) ABTS | Reference |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Spiro Compound A | 80.21 | 66.00 | |

| Spiro Compound B | 90.12 | 29.60 |

3. Anticancer Properties

This compound’s potential anticancer activity is an area of growing interest. Inhibitors targeting thymidylate synthase (TS), a critical enzyme in DNA synthesis, have been explored in various cancer therapies. Compounds that destabilize the TS homodimer have demonstrated significant anticancer effects by inducing apoptosis in cancer cells . While direct studies on this compound's anticancer properties are sparse, its role as a structural analog warrants further investigation.

Case Study: Inhibition of Thymidylate Synthase

A recent study identified small molecules that bind to TS and promote its degradation, leading to reduced cancer cell proliferation. These findings suggest that similar compounds may be developed based on the structure of this compound .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging: The hydroxyl group (-OH) may facilitate the scavenging of free radicals.

- Enzyme Inhibition: Potential interactions with key enzymes involved in metabolic pathways could lead to altered cellular responses.

- Neurotrophic Factor Modulation: Similar compounds have been shown to enhance the expression of neurotrophic factors, promoting cell survival.

属性

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXRVTGHNJAIIH-KAFHOZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480074 | |

| Record name | Cyclohexan-d11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93131-17-0 | |

| Record name | Cyclohexan-d11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93131-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。